2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine
Overview
Description
2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine is a compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of ATR protein kinase, which plays a crucial role in DNA damage response and repair mechanisms .
Preparation Methods
The synthesis of 2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine typically involves multiple steps. The starting material, 2-Bromo-5-fluoro-3-nitropyridin-4-amine, undergoes a series of reactions including halogenation, nitration, and amination to introduce the desired functional groups . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as an ATR kinase inhibitor makes it valuable in studying DNA damage response pathways.
Medicine: Potential therapeutic applications include cancer treatment, where inhibiting ATR kinase can enhance the efficacy of DNA-damaging agents.
Industry: It may be used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects by inhibiting ATR protein kinase, a key player in the cellular response to DNA damage. ATR kinase activation leads to cell cycle arrest and DNA repair. By inhibiting ATR, the compound can prevent these processes, making cancer cells more susceptible to DNA-damaging treatments .
Comparison with Similar Compounds
Similar compounds include other ATR kinase inhibitors such as:
- VE-821
- AZD6738
- Berzosertib
Compared to these compounds, 2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
2-(2-bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethenamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN3O2/c1-13(2)4-3-6-7(11)5-12-9(10)8(6)14(15)16/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYGMESBSKOURO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NC=C1F)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50846798 | |
Record name | 2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50846798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917918-85-5 | |
Record name | 2-(2-Bromo-5-fluoro-3-nitro-4-pyridinyl)-N,N-dimethylethenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917918-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50846798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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